molecular formula C6H5ClN2 B8763858 (4-Chloro-1H-pyrrol-2-yl)acetonitrile CAS No. 62380-71-6

(4-Chloro-1H-pyrrol-2-yl)acetonitrile

Cat. No. B8763858
CAS RN: 62380-71-6
M. Wt: 140.57 g/mol
InChI Key: AVZSKMBAQNATFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-1H-pyrrol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H5ClN2 and its molecular weight is 140.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-1H-pyrrol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1H-pyrrol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62380-71-6

Product Name

(4-Chloro-1H-pyrrol-2-yl)acetonitrile

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

2-(4-chloro-1H-pyrrol-2-yl)acetonitrile

InChI

InChI=1S/C6H5ClN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2

InChI Key

AVZSKMBAQNATFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1Cl)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of 114.0 g. of the product of Example VI is converted into the free base form by addition of 10% aqueous sodium hydroxide solution. The solid that is thus precipitated is filtered, washed with water and dried to give 67.1 g. (0.364 mole) of free base. The free base is dissolved in 350 ml. of dry dimethyl sulfoxide and stirred in an ice bath while 45.9 g. (0.364 mole) of dimethyl sulfate is added dropwise. The whole is then stirred for a half hour and warmed to room temperature, whereupon 20.0 g. (0.41 mole) of freshly ground and dried sodium cyanide is added all at once. After the resulting solution has been stirred for 2 hours at ambient temperature, it is poured onto ice and this aqueous solution is extracted four times with 250 ml. of diethyl ether. The combined ether extracts are washed successively with brine, 3N hydrochloric acid solution, aqueous sodium bicarbonate solution, and brine, and are dried over sodium sulfate. Evaporation of the ether yields 4-chloropyrrole-2 -acetonitrile as a brown oil.
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